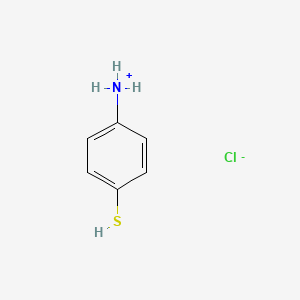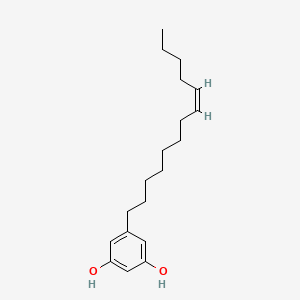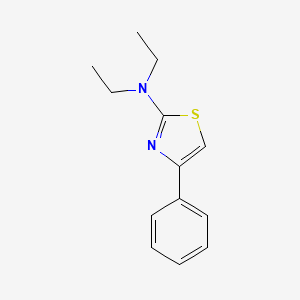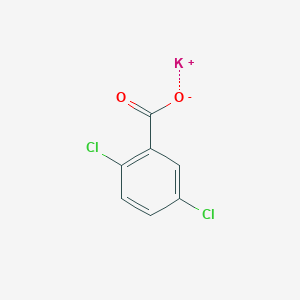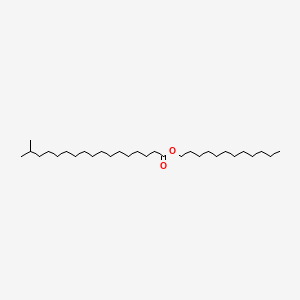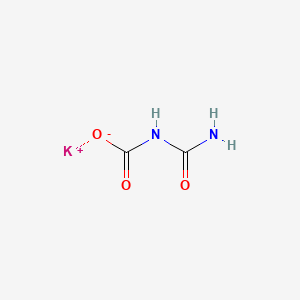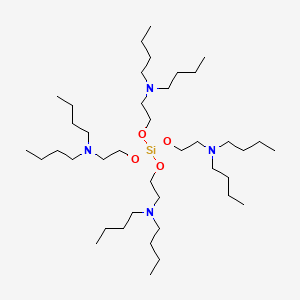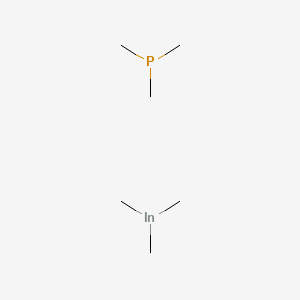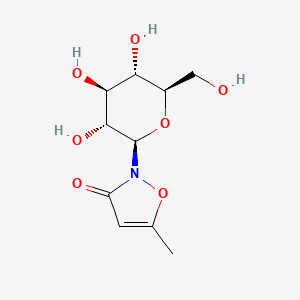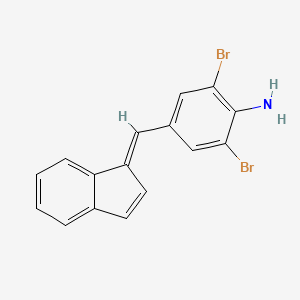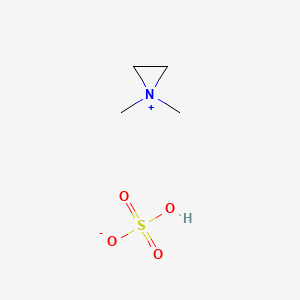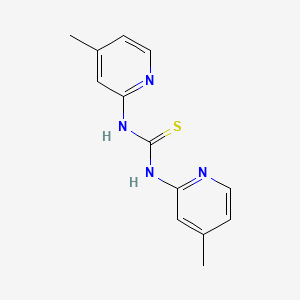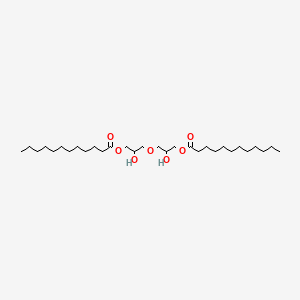
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate is a chemical compound with the molecular formula C30H58O7 and a molecular weight of 530.77732. . This compound is characterized by its ester functional groups and is commonly used in various industrial applications.
Métodos De Preparación
The synthesis of Oxybis(2-hydroxypropane-3,1-diyl) dilaurate typically involves the esterification of dodecanoic acid with oxybis(2-hydroxypropane-3,1-diyl). The reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired ester product .
In industrial production, the process may involve continuous flow reactors to maintain consistent reaction conditions and achieve high yields. The product is then purified through distillation or recrystallization to obtain the pure compound.
Análisis De Reacciones Químicas
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon, leading to the formation of different ester derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of Oxybis(2-hydroxypropane-3,1-diyl) dilaurate involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then interact with biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Oxybis(2-hydroxypropane-3,1-diyl) dilaurate can be compared with similar compounds such as:
Oxybis(2-hydroxypropane-3,1-diyl) didocosanoate: This compound has a longer carbon chain, resulting in different physical and chemical properties.
Bis(2-hydroxypropyl) dodecanoate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
Propiedades
Número CAS |
93776-79-5 |
|---|---|
Fórmula molecular |
C30H58O7 |
Peso molecular |
530.8 g/mol |
Nombre IUPAC |
[3-(3-dodecanoyloxy-2-hydroxypropoxy)-2-hydroxypropyl] dodecanoate |
InChI |
InChI=1S/C30H58O7/c1-3-5-7-9-11-13-15-17-19-21-29(33)36-25-27(31)23-35-24-28(32)26-37-30(34)22-20-18-16-14-12-10-8-6-4-2/h27-28,31-32H,3-26H2,1-2H3 |
Clave InChI |
IDAYRRHZKNGGCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(COCC(COC(=O)CCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



